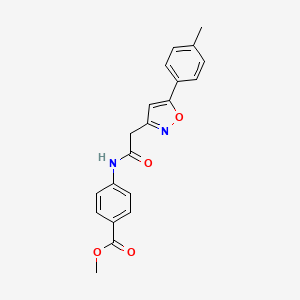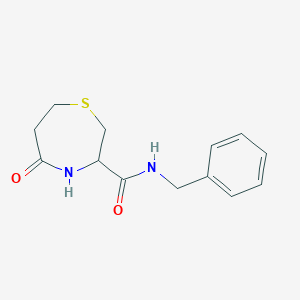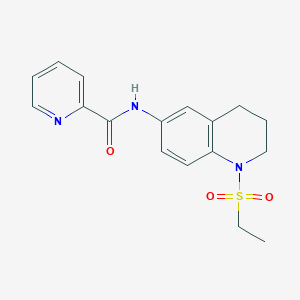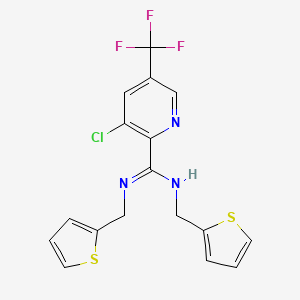
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, the core structure in your compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of a similar compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 52 bonds, including 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .Chemical Reactions Analysis
The chemical reactions of isoxazoles can vary greatly depending on the substituents present on the isoxazole ring . For example, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, the molecular formula is C22H23NO4 and the molecular weight is 365.422 Da .Wissenschaftliche Forschungsanwendungen
Polar Pollutants Removal
Research by Reemtsma et al. (2010) discusses the occurrence and removal of benzotriazoles and its methylated analogues from municipal wastewater. These compounds, similar in complexity to the query compound, are highlighted for their resilience and the challenges they present in water treatment processes. The study suggests that activated carbon filtration and ozonation may be effective removal methods, which could be relevant for the environmental management of similar compounds【Reemtsma et al., 2010】(https://consensus.app/papers/pollutants-wastewater-water-cycle-occurrence-removal-reemtsma/697cee6a51915250a4538a74d6bff7bf/?utm_source=chatgpt).
Heterocyclic Compound Synthesis
Ruano et al. (2005) explored the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, demonstrating the creation of highly functionalized 3-pyridin-3-ylisoxazoles. This process involves domino 1,3-dipolar cycloaddition and elimination, indicative of the complex synthetic routes that might also apply to the production of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate, highlighting the compound's potential as a scaffold for further chemical synthesis【Ruano et al., 2005】(https://consensus.app/papers/synthesis-alkyl-ruano/9616ab7b1ea85ca287dc7b92feb4f087/?utm_source=chatgpt).
Anti-inflammatory and Analgesic Activity
The synthesis and evaluation of novel isoxazolyl compounds for their antimicrobial, anti-inflammatory, and analgesic activities were investigated by Rajanarendar et al. (2012). This study underscores the therapeutic potential of isoxazole derivatives, suggesting a potential area of biomedical research for Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate, particularly in drug discovery and development【Rajanarendar et al., 2012】(https://consensus.app/papers/design-synthesis-antiinflammatory-activity-novel-rajanarendar/ab0f01eb1c585d69a678ec83025467dd/?utm_source=chatgpt).
Electrocatalysis and Sensor Development
Nasirizadeh et al. (2013) reported on the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. The methodology described for the synthesis and application of the imidazole derivative could be informative for research into electrocatalytic applications of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate, especially in developing sensors or catalysis【Nasirizadeh et al., 2013】(https://consensus.app/papers/electrosynthesis-application-electrocatalyst-nasirizadeh/d48a574032f45d69b9b67df6732eb8ed/?utm_source=chatgpt).
Selective Molecular Recognition
The study of structural properties of benzimidazole cavitand by Choi et al. (2005) and its selective recognition towards specific molecules highlights the importance of molecular shape and functional groups in designing receptors for targeted molecular recognition. Such research could be relevant to the use of Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate in creating specific sensors or in drug delivery systems where selective binding to target molecules is crucial【Choi et al., 2005】(https://consensus.app/papers/properties-benzimidazole-cavitand-recognition-toward-choi/6f72e4578184562982aaaba5023aafdb/?utm_source=chatgpt).
Wirkmechanismus
The mechanism of action of isoxazole derivatives can vary greatly depending on their structure and the biological target they interact with . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Safety and Hazards
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives could provide a low-height flying bird’s eye view to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-3-5-14(6-4-13)18-11-17(22-26-18)12-19(23)21-16-9-7-15(8-10-16)20(24)25-2/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUUXDAODVWADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(5-(p-tolyl)isoxazol-3-yl)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/no-structure.png)


![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)
